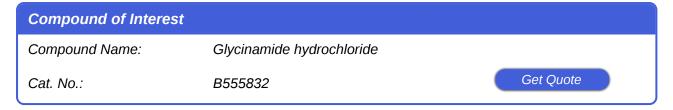


Spectroscopic Analysis of Glycinamide Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **glycinamide hydrochloride** (CAS No: 1668-10-6), a key intermediate in pharmaceutical and peptide synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, IR, and MS analyses of **glycinamide hydrochloride**.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift (δ) ppm	Solvent	Multiplicity	Assignment
3.865[1]	D ₂ O	Singlet	CH₂

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data



Chemical Shift (δ) ppm	Solvent	Assignment
~170	D ₂ O	C=O (Amide Carbonyl)
~42	D ₂ O	CH₂ (Alpha-Carbon)

Note: Experimentally determined chemical shifts for ¹³C NMR of glycinamide hydrochloride are not readily available in the searched literature. The values presented are typical estimated ranges for the respective carbon environments in an aqueous solution.

Table 3: Infrared (IR) Spectroscopy Data



Wavenumber (cm⁻¹)	Intensity	Assignment
~3400-3000	Strong, Broad	N-H stretch (Amine and Amide)
~3000-2800	Medium	C-H stretch (Aliphatic)
~1680-1640	Strong	C=O stretch (Amide I)
~1650-1550	Medium	N-H bend (Amine and Amide
~1420-1380	Medium	C-H bend

Note: A specific,

comprehensive peak list for the

IR spectrum of glycinamide

hydrochloride was not found in

the searched literature. The

presented data represents

characteristic absorption

bands for the functional groups

present in the molecule.

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Possible Fragment
74.0	7.0	[M] ⁺ (Molecular ion of glycinamide free base)
44.0	8.6	[CONH ₂]+
38.0	10.2	[HCI]+
36.0	33.5	[HCI]+
30.0	100.0	[CH ₂ NH ₂]+
28.0	17.9	[CO]+ or [N ₂]+

Experimental Protocols



Detailed methodologies for the spectroscopic analyses are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in **glycinamide hydrochloride**.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of glycinamide hydrochloride.
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterium oxide (D₂O) in a clean, dry vial.
 - Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 300 MHz or higher field strength NMR spectrometer.
 - Solvent: D₂O.
 - Temperature: Room temperature.
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
 - Referencing: The residual HDO signal is used as a secondary reference.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 75 MHz or higher field strength NMR spectrometer.
 - Solvent: D₂O.



- Temperature: Room temperature.
- Pulse Sequence: Standard proton-decoupled ¹³C experiment.
- Number of Scans: 1024 or more scans are typically required to achieve an adequate signal-to-noise ratio.
- Referencing: An external standard or the solvent signal can be used for referencing.



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NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **glycinamide hydrochloride** based on their vibrational frequencies.

Methodology (KBr Pellet Method):

- Sample Preparation:
 - Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.
 - In an agate mortar, grind 1-2 mg of glycinamide hydrochloride to a fine powder.
 - Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
 - Grind the mixture until a homogenous, fine powder is obtained.
 - Transfer the powder to a pellet press die.







 Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

• Instrument Parameters:

• Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

• Technique: Transmission.

Accessory: Sample holder for KBr pellets.

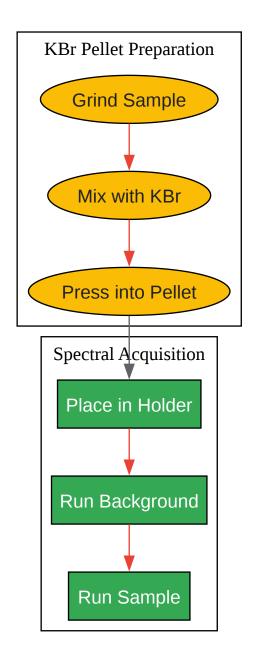
∘ Scan Range: Typically 4000-400 cm⁻¹.

∘ Resolution: 4 cm⁻¹.

• Number of Scans: 16-32 scans.

 Background: A background spectrum of a pure KBr pellet or an empty beam path should be collected.





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IR Spectroscopy (KBr Pellet) Workflow.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to confirm the molecular weight and elucidate its structure.

Methodology (Electron Ionization):



- Sample Introduction:
 - A small amount of solid glycinamide hydrochloride is introduced into the ion source via a direct insertion probe.
- Instrument Parameters:
 - Spectrometer: Mass spectrometer equipped with an electron ionization (EI) source.
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: Typically scanned from m/z 10 to 200.
 - Source Temperature: Approximately 150-250 °C.



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Mass Spectrometry (EI) Workflow.

This guide provides a foundational set of spectroscopic data and protocols for **glycinamide hydrochloride**. Researchers are encouraged to use this information as a starting point and to perform their own analyses for verification and further characterization.

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References

- 1. Glycinamide hydrochloride | C2H7ClN2O | CID 2723639 PubChem [pubchem.ncbi.nlm.nih.gov]
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